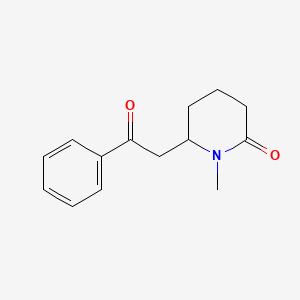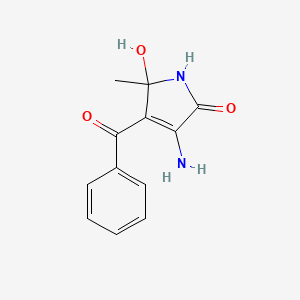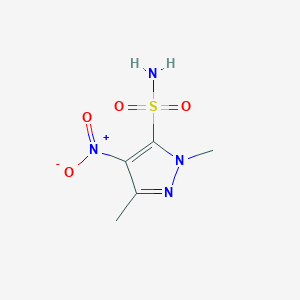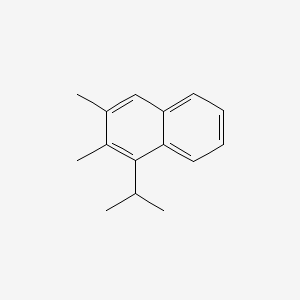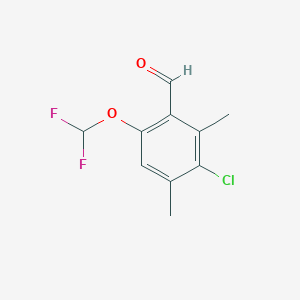![molecular formula C14H17N3O3 B14378398 1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole CAS No. 88138-63-0](/img/structure/B14378398.png)
1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitrophenoxy group attached to a pentyl chain, which is further connected to an imidazole ring. The presence of the nitrophenoxy group imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole typically involves the following steps:
Formation of the Nitrophenoxy Intermediate: The initial step involves the nitration of phenol to produce 3-nitrophenol. This reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid.
Alkylation: The 3-nitrophenol is then reacted with 1-bromopentane in the presence of a base such as potassium carbonate to form 3-nitrophenoxypentane.
Imidazole Formation: The final step involves the reaction of 3-nitrophenoxypentane with imidazole under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
- 1-[5-(4-Nitrophenoxy)pentyl]-1H-imidazole
- 3,6-Dimethyl-1-(5-(3-nitrophenoxy)pentyl)-2,4(1H,3H)-pyrimidinedione
Comparison: 1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.
Propiedades
Número CAS |
88138-63-0 |
|---|---|
Fórmula molecular |
C14H17N3O3 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
1-[5-(3-nitrophenoxy)pentyl]imidazole |
InChI |
InChI=1S/C14H17N3O3/c18-17(19)13-5-4-6-14(11-13)20-10-3-1-2-8-16-9-7-15-12-16/h4-7,9,11-12H,1-3,8,10H2 |
Clave InChI |
NMEHAUNGLVJLMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCCN2C=CN=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



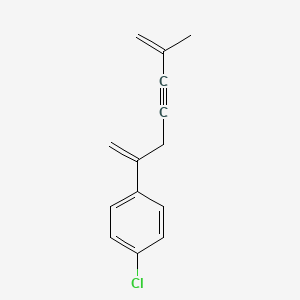
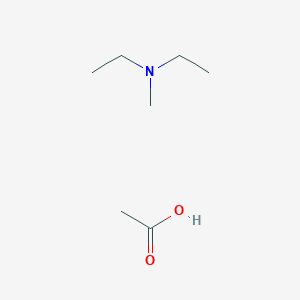
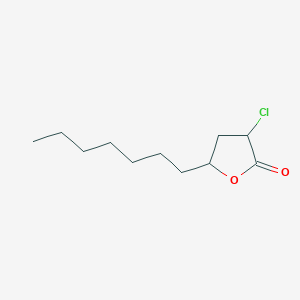


![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)

